molecular formula C12H15ClFNO2 B13035041 Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hcl

Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hcl

Cat. No.: B13035041
M. Wt: 259.70 g/mol
InChI Key: QMUROCMXMILTJC-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.

    Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and suitable catalysts.

    Hydrochloride Formation: The final hydrochloride salt can be obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-Amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    5-Fluoro-2,3-dihydro-1H-indene-1-carboxylate: Lacks the amino group, which may influence its biological activity.

The presence of the fluorine atom and the ethyl ester group in ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C12H15ClFNO2

Molecular Weight

259.70 g/mol

IUPAC Name

ethyl 1-amino-5-fluoro-2,3-dihydroindene-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H14FNO2.ClH/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12;/h3-4,7H,2,5-6,14H2,1H3;1H

InChI Key

QMUROCMXMILTJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1C=CC(=C2)F)N.Cl

Origin of Product

United States

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